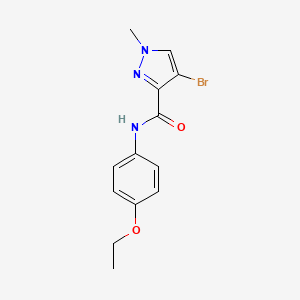

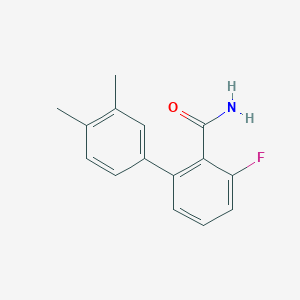

![molecular formula C15H16N4 B5515208 7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)

7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves complex reactions. For example, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-[1,3,5]triazino[1,2-a]benzimidazole derivatives showcases the typical approach used in creating complex structures similar to 7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine. These compounds were synthesized through pyrimidine ring annulation and investigated for their tautomeric forms using NMR spectroscopy (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by multiple rings that include nitrogen atoms. This structure is crucial for their chemical behavior and properties. The acid-base interaction of related compounds, like 2,3-dimethyl-6-phenylimidazo-[1,2-b]-1,2,4-triazine, has been studied, revealing details about their electronic structures and ground and excited states interactions (Dmitruk, Druzhinin, Kovalenko, & Uzhinov, 1995).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can be quite diverse. For instance, the ethylenimine derivatives of some 1,2,4-triazines have been synthesized, showing various stability and properties, suggesting potential therapeutic value (Keen, Krass, & Paudler, 1976).

Physical Properties Analysis

While specific data on 7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine were not found, similar compounds exhibit unique physical properties due to their heterocyclic structure. The physical properties such as melting point, boiling point, and solubility in various solvents can be determined through standard laboratory techniques.

Chemical Properties Analysis

Similarly, the chemical properties such as acidity, basicity, and reactivity with other chemical agents can be inferred from related compounds. For example, the study on acid-base interaction of 2,3-dimethyl-6-phenylimidazo-[1,2-b]-1,2,4-triazine provides insights into its behavior in different solvents and under different pH conditions (Dmitruk et al., 1995).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of various derivatives of 1,2,4-triazines, including 7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine, for their potential antimicrobial activities. For instance, novel pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives incorporating a thiophene moiety have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed higher activity against specific fungal strains than the standard drug Amphotericin B, highlighting their potential as antimicrobial agents (Mabkhot et al., 2016).

Photophysical Properties and Acid-Base Interactions

The acid-base interaction and photophysical properties of 2,3-dimethyl-6-phenylimidazo-[1,2-b]-1,2,4-triazine have been studied, revealing its unique behavior in both ground and excited states. The research showed that protonation of the molecule occurs at the N5 atom of the imidazole ring, and the basicity of the N5 atom decreases upon excitation. These findings are crucial for understanding the chemical behavior of such compounds and could guide their application in photodynamic therapy and as photoactive materials (Dmitruk et al., 1995).

Antitumor Activity

Research into the antitumor activity of imidazotetrazines, a class of compounds related to 7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine, has shown promising results. For example, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel compound, demonstrated curative activity against L-1210 and P388 leukemia, suggesting the potential of such derivatives as broad-spectrum antitumor agents (Stevens et al., 1984).

Wirkmechanismus

Zukünftige Richtungen

The future research directions in this field could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, the exploration of the bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Eigenschaften

IUPAC Name |

7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-4-13-14(12-8-6-5-7-9-12)17-15-16-10(2)11(3)18-19(13)15/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKQWRNVAUSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N1N=C(C(=N2)C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)